2,6-Difluoropyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWPHKCZBQOPBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663856 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108118-69-0 | |
| Record name | 2,6-Difluoropyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,6 Difluoropyridin 3 Amine
Established Synthetic Routes for 2,6-Difluoropyridin-3-amine
Traditional methods for synthesizing this compound primarily rely on the direct functionalization of pyridine (B92270) precursors through nucleophilic aromatic substitution.
The most direct route to this compound involves the amination of a suitable 2,6-difluoropyridine (B73466) precursor. The strong electron-withdrawing nature of the two fluorine atoms activates the pyridine ring for nucleophilic attack. A common and straightforward method is the reaction of 2,6-difluoropyridine with an amine source, such as ammonia. smolecule.com
One specific example involves heating 2,6-difluoropyridine in a solution of ammonium (B1175870) hydroxide (B78521) at elevated temperatures. In a documented procedure, this reaction was conducted in a sealed vessel at 105°C for 15 hours, resulting in the formation of the corresponding 2-amino-6-fluoropyridine (B74216) with a high yield of 94%. chemicalbook.com While this example illustrates substitution at the 2-position, similar principles of nucleophilic aromatic substitution (SNAr) are applied to introduce an amino group at the 3-position, typically starting from a precursor that has a leaving group at that position or by directing the amination accordingly.
Catalytic methods, particularly those employing transition metals, offer enhanced control and efficiency for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of aryl amines and are applicable to heteroaromatic systems like fluoropyridines. academie-sciences.fr
These methods typically involve a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand like XPhos, and a base such as Cs₂CO₃. This catalytic system facilitates the coupling of a halo-pyridine with an amine. While specific application to the 3-position of 2,6-difluoropyridine requires a suitable precursor (e.g., 3-bromo-2,6-difluoropyridine), the Buchwald-Hartwig reaction provides a versatile and widely used catalytic strategy for synthesizing complex aminopyridines with high yields. The choice of ligand and reaction conditions is critical to mitigate potential side reactions and deactivation of the catalyst by the fluorine substituents.
The outcome of the amination of difluoropyridine derivatives is highly sensitive to reaction conditions, including solvent, temperature, and reagents. A study on the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) highlights the critical role of the solvent in directing the regioselectivity of the substitution. pharm.or.jp
When the reaction was conducted in methanol (B129727) (MeOH) at 5°C, a mixture of products was formed, with substitution occurring at both the 2- and 6-positions. pharm.or.jp However, changing the solvent to dimethylformamide (DMF) under similar low-temperature conditions favored the formation of the 6-methylamino product. pharm.or.jp This demonstrates that polar aprotic solvents like DMF can significantly influence the reaction's regioselectivity.
| Run | Solvent | Conditions | Yield of 6-Methylamino Product (%) | Yield of 2-Methylamino Product (%) | Reference |
|---|---|---|---|---|---|
| 1 | MeOH | 5 °C, 10 min | 46 | 54 | pharm.or.jp |
| 2 | DMF | 5 °C, 10 min | 55 | 45 | pharm.or.jp |
| 3 | DMF | -30 °C, 10 min | 63 | 37 | pharm.or.jp |
| 4 | DMF | -60 °C, 10 min | 68 | 32 | pharm.or.jp |
Catalytic Approaches in this compound Synthesis
Novel Synthetic Approaches and Innovations
Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing fluorinated aminopyridines, including transition-metal-free strategies and novel activation techniques.
To circumvent the cost and potential toxicity of transition-metal catalysts, metal-free N-arylation methods have emerged as a powerful alternative. academie-sciences.fracademie-sciences.fr These reactions often utilize strong bases to facilitate the coupling of fluoroarenes with amines. academie-sciences.frkab.ac.ug For instance, 2,6-difluoropyridine can be reacted with various amines in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent such as DMSO. rsc.org
One innovative metal-free approach demonstrated the synthesis of a related compound, 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine (HFdpa), in excellent yields (90–92%) by reacting 2,6-difluoropyridine with 2-aminopyridine (B139424). academie-sciences.fracademie-sciences.frkab.ac.ug This reaction critically employed lithium hydride (LiH) as the base in a toluene/pyridine solvent mixture. academie-sciences.fracademie-sciences.fr The success of this method is attributed to a proposed mechanism where a Li···F interaction, assisted by the N-heterocyclic solvent, facilitates the cleavage of the C-F bond without the need for a transition metal. academie-sciences.fracademie-sciences.fr
Lithium-halogen exchange is a potent tool in organic synthesis for creating organolithium species, which can then react with various electrophiles. This method is particularly useful for functionalizing aromatic and heteroaromatic rings. harvard.edu The rates of exchange are typically fastest for iodides, followed by bromides and then chlorides. princeton.edu
In the context of fluoropyridines, while direct lithium-fluorine exchange is less common, ortho-lithiation directed by the fluorine substituent is a viable strategy. ljmu.ac.uk Research has shown that 2,6-difluoropyridine can be selectively metalated at the 5-position (ortho to a fluorine atom) using lithium reagents. ljmu.ac.uk This creates a nucleophilic carbon center that can be trapped with an electrophile. Applying this principle, selective lithiation at the 3-position of 2,6-difluoropyridine could theoretically be achieved, followed by quenching with an electrophilic aminating agent (e.g., a chloramine (B81541) derivative) to install the desired amine group. This represents an innovative, though potentially multi-step, pathway to this compound that relies on modern organometallic techniques rather than traditional nucleophilic substitution. harvard.eduresearchgate.net
Hydrazine-Mediated Amination and Catalytic Hydrogenation
A notable synthetic route to this compound and its derivatives involves a two-step process commencing with a hydrazine-mediated substitution followed by catalytic hydrogenation. google.com This method provides an alternative to direct amination, often proceeding under milder conditions and yielding high-purity products. google.com
Regioselectivity and Stereoselectivity in this compound Synthesis
The regioselectivity of nucleophilic aromatic substitution (SNAr) on fluoropyridine rings is a critical factor in the synthesis of specifically substituted derivatives. Several key factors dictate the position of incoming nucleophiles like amines.
Directing Groups: The presence of certain substituents on the pyridine ring can powerfully direct the regioselectivity of substitution. A prominent example is the use of a trialkylsilyl group as a "protective group" that screens a neighboring site. researchgate.net For instance, while 2,4-dihalopyridines typically react with nucleophiles at the 4-position, introducing a bulky trialkylsilyl group at the 5-position forces the substitution to occur exclusively at the 2-position, which is most remote from the silyl (B83357) group. researchgate.net
Substituent Effects: In 3-substituted 2,6-dihalopyridines, the electronic nature of the substituent at the 3-position significantly influences whether an incoming nucleophile attacks the C2 or C6 position. researchgate.net A study on 2,6-dichloro-3-(methoxycarbonyl)pyridine demonstrated that the regioselectivity could be finely tuned. researchgate.net For instance, with a 3-carboxylate or 3-amide substituent, the reaction favors substitution at the 2-position, whereas 3-cyano and 3-trifluoromethyl groups direct the nucleophile to the 6-position. researchgate.net
Solvent Effects: The choice of solvent can dramatically alter the regioselectivity of amination. researchgate.net The solvent's ability to act as a hydrogen-bond acceptor, often quantified by the Kamlet–Taft solvatochromic parameter β, is a primary determinant. researchgate.net In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine (B117243), switching from a solvent with a low β value like dichloromethane (B109758) to one with a high β value like DMSO can invert the regioselectivity from favoring the 2-isomer to favoring the 6-isomer. researchgate.net
| Solvent | Kamlet-Taft β Value | Observed Regioselectivity (2-isomer : 6-isomer) |
|---|---|---|
| Dichloromethane (DCM) | 0.10 | 16 : 1 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.76 | 1 : 2 |
The parent molecule, this compound, is achiral. However, it serves as a scaffold for the synthesis of chiral derivatives, which are of significant interest in pharmaceutical development. rijournals.com The control of stereochemistry is achieved by introducing chirality either at the amine group or on the pyridine ring itself.
One established strategy involves the use of chiral auxiliaries. Enantiopure auxiliaries, such as N-tert-butanesulfinyl groups, can be condensed with aldehydes or ketones to form chiral imines. beilstein-journals.orgacs.org Subsequent stereoselective nucleophilic addition to these imines allows for the creation of a new stereocenter. acs.org The auxiliary can then be removed to yield the enantioenriched amine. acs.org A specific example involves a chiral sulfonimidamide (SIA), derived from a perfluorinated pyridine azide, which acts as a chiral auxiliary for the highly diastereoselective addition of Grignard reagents to imines. acs.org
Catalytic asymmetric synthesis provides another powerful approach. The asymmetric transfer hydrogenation of prochiral imines, often catalyzed by ruthenium or more environmentally benign iron-based catalysts, can produce enantioenriched amines with high yields and enantiopurity. nih.gov Another method involves the modification of the pyridine ring itself. For example, fluoropyridines can be converted to all-cis-(multi)fluorinated piperidines through a rhodium-catalyzed dearomatization/hydrogenation process, creating multiple stereocenters on the saturated ring in a highly diastereoselective manner. mdpi.com
Factors Influencing Regioselective Amination of Fluoropyridines
Industrial Scale-Up and Process Optimization for this compound Production
The industrial production of this compound requires efficient and scalable synthesis of its precursors, most notably 2,6-difluoropyridine. Process optimization focuses on maximizing yield, minimizing reaction times, ensuring high purity, and managing costs and safety.
A key industrial process is the fluorination of 2,6-dichloropyridine (B45657) using potassium fluoride (B91410) (KF) in a polar aprotic solvent like dimethyl sulfoxide (DMSO). google.com A patented improvement on this process highlights several critical optimization parameters to achieve distilled yields of over 90% in less than 15 hours without using large excesses of KF. google.com Critical factors for this optimization include:
Temperature Control: The reaction temperature is maintained within a narrow range of 175°C to 192°C. Temperatures below this range result in uneconomically slow reaction rates, while higher temperatures can lead to significant solvent decomposition. google.com
Impurity Control: The presence of HF-source materials and water must be strictly limited. The process specifies less than 0.015 grams of HF per 100 grams of KF and less than 0.5 grams of water per 100 grams of DMSO to prevent side reactions and corrosion. google.com
Intense Agitation: Uniform distribution of the solid KF particles in the liquid phase through intense stirring is crucial for achieving practical reaction rates. google.com
Product Removal: The 2,6-difluoropyridine product is continuously removed from the reaction mixture by distillation as it is formed, which drives the reaction to completion. google.com
Further considerations for industrial scale-up include solvent recovery, such as the distillation and reuse of N-methylpyrrolidone (NMP), and the development of synthetic routes that proceed under mild conditions to enhance safety and reduce energy costs. patsnap.com The goal is to develop a robust process that consistently provides the final amine product at high purity (>98%) suitable for pharmaceutical applications. google.com
| Parameter | Optimized Condition | Rationale |
|---|---|---|
| Reactants | 2,6-Dichloropyridine, Potassium Fluoride (KF) | Standard reagents for halogen exchange (Halex) reaction. |
| Solvent | Dimethyl Sulfoxide (DMSO) | Effective polar aprotic solvent for this SNAr reaction. |
| Temperature | 180°C - 190°C | Balances reaction rate with prevention of solvent degradation. |
| HF Impurity | < 0.015 g per 100 g KF | Minimizes side reactions and corrosion. |
| Water Content | < 0.5 g per 100 g DMSO | Avoids formation of by-products. |
| Yield | > 90% (distilled) | Demonstrates high efficiency of the optimized process. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,6-Difluoropyridin-3-amine
NMR spectroscopy is a powerful tool for probing the local magnetic environments of atomic nuclei, offering insights into the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of this compound provides information about the hydrogen atoms (protons) in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons. acdlabs.com In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring and the amine group will exhibit distinct signals. The integration of these signals corresponds to the number of protons giving rise to each peak. acdlabs.com
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom. libretexts.orgbhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, providing excellent resolution. libretexts.org
Table 1: Predicted NMR Data for this compound This table is based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H NMR | |||
| H-4 | 6.8 - 7.2 | Triplet of doublets | J(H-F), J(H-H) |
| H-5 | 6.2 - 6.6 | Triplet of doublets | J(H-F), J(H-H) |
| NH₂ | 3.5 - 5.0 | Broad singlet | - |
| ¹³C NMR | |||
| C-2 | 155 - 160 | Doublet | ¹J(C-F) |
| C-3 | 120 - 125 | Doublet | ²J(C-F) |
| C-4 | 110 - 115 | Singlet | - |
| C-5 | 100 - 105 | Doublet | ³J(C-F) |
| C-6 | 158 - 163 | Doublet | ¹J(C-F) |
Disclaimer: This is a predictive table. For interactive data, please refer to specific experimental results when available.
A key feature in the NMR spectra of this compound is the splitting of signals caused by the presence of fluorine (¹⁹F), which has a nuclear spin of I = 1/2. This spin-spin coupling occurs between the fluorine nuclei and neighboring proton and carbon nuclei, providing valuable structural information. lcms.cz
In the ¹H NMR spectrum, the signals for the ring protons are split by the adjacent fluorine atoms. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the interacting nuclei. lcms.cz Similarly, in the ¹³C NMR spectrum, carbon signals are split by fluorine, with one-bond (¹JCF) and multi-bond (nJCF) couplings being observable. bhu.ac.in This fluorine-induced splitting helps to definitively assign the signals to specific atoms within the pyridine ring. The presence of two fluorine atoms at the 2 and 6 positions leads to complex splitting patterns that are characteristic of this substitution pattern. acs.org
While solution-state NMR provides information on molecules in a dissolved state, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. researchgate.netamericanpharmaceuticalreview.com For this compound, ssNMR can be used to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.com Different polymorphs can have distinct ssNMR spectra due to differences in the local environment of the nuclei in the crystal lattice. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solids. nih.gov Furthermore, ¹⁹F ssNMR is a powerful tool for characterizing fluorinated organic compounds in the solid state. americanpharmaceuticalreview.com
Fluorine-Induced Splitting Patterns in NMR
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The amino group (-NH₂) of this compound gives rise to characteristic stretching vibrations in the IR and Raman spectra. Typically, primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. researchgate.net The exact positions of these bands can be influenced by hydrogen bonding, which is expected to occur in the solid state of this compound. researchgate.net
The carbon-fluorine (C-F) stretching vibrations are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. In this compound, the two C-F bonds will have characteristic stretching frequencies that can be identified in the vibrational spectra. researchgate.net
The pyridine ring itself has a set of characteristic vibrational modes. These include ring stretching, in-plane bending, and out-of-plane bending vibrations. The substitution pattern on the pyridine ring influences the frequencies of these modes. For instance, the ring stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. elixirpublishers.com The presence of both fluorine atoms and an amino group will cause shifts in these characteristic ring mode frequencies compared to unsubstituted pyridine. nih.govnih.gov Detailed analysis of these modes, often aided by computational methods like Density Functional Theory (DFT), allows for a complete vibrational assignment and further confirms the molecular structure. nih.govresearchgate.net
Table 2: Key Vibrational Frequencies for this compound This table presents typical ranges for the described vibrational modes. Specific peak positions can be found in experimental spectra.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H Asymmetric Stretch | 3400 - 3500 |
| N-H Symmetric Stretch | 3300 - 3400 |
| Pyridine Ring Stretching | 1400 - 1650 |
| C-F Stretching | 1000 - 1400 |
Disclaimer: This is a representative table. For interactive data, please refer to specific experimental results when available.
Computational Vibrational Analysis and Experimental Correlation
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra of halogenated pyridines. For similar compounds, DFT calculations at the B3LYP/6-311++G** level have been shown to accurately predict Infrared (IR) and Raman bands. Key vibrational modes for halogenated pyridines include C-F stretches, typically observed in the 1150–1250 cm⁻¹ range, and NH₂ bending vibrations, which appear between 1600–1650 cm⁻¹. researchgate.net
For 2,6-difluoropyridine (B73466), a related compound, a combination of infrared and Raman spectra with ab initio and DFT computations has been used to assign the vibrations of the molecule in its ground state. nih.gov The C-F stretching frequencies in fluoropyridines are similar to those in fluorobenzene, indicating the influence of the ring's π bonding. researchgate.net For primary aromatic amines, the N-H stretching vibrations are typically found in the 3000–3500 cm⁻¹ region. core.ac.uk Specifically, asymmetric and symmetric stretching vibrations of the N-H group are expected. core.ac.uk
The correlation between experimental data from FT-IR and FT-Raman spectroscopy and theoretical calculations provides a robust methodology for the complete vibrational assignment of the fundamental modes of the compound. core.ac.uk Scaled computational results often show excellent agreement with experimental values, confirming the accuracy of the structural and vibrational analysis. core.ac.ukscholarsresearchlibrary.com
Table 1: Predicted and Observed Vibrational Frequencies for Related Compounds
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Observed Frequency Range (cm⁻¹) | Reference |
| C-F Stretch | 1150–1250 | 1150–1250 | researchgate.net |
| NH₂ Bend | 1600–1650 | 1620–1641 | core.ac.uk |
| N-H Stretch | 3000–3500 | 3449–3562 | core.ac.uk |
| C-N Stretch | 1266–1382 | 1368–1372 | core.ac.uk |
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the validation of the molecular weight and elemental composition of this compound. This method provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound (C₅H₄F₂N₂) is calculated to be 130.03425446 Da. nih.gov HRMS data is essential for confirming the successful synthesis of the target compound and for differentiating it from potential isomers or impurities. rsc.org
Fragmentation Pathways and Structural Interpretations
In mass spectrometry, the molecular ion of this compound may undergo fragmentation, providing valuable structural information. msu.edu For aliphatic amines, a predominant fragmentation pathway is the α-cleavage, involving the loss of an alkyl radical. miamioh.edu While this compound is aromatic, the principles of fragmentation can still offer insights. The fragmentation of the pyridine ring and the loss of substituents like fluorine or the amino group can be expected. The analysis of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule. lcms.cz The study of fragmentation pathways of related compounds, such as other substituted pyridines, can aid in interpreting the mass spectrum of this compound. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions in the Crystal Lattice
The arrangement of molecules in a crystal lattice is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comresearchgate.net In the crystal structure of compounds containing amino groups and pyridine rings, hydrogen bonds are expected to play a significant role in the supramolecular assembly. researchgate.net For instance, in cocrystals of aminopyridines with carboxylic acids, N-H···O and O-H···N hydrogen bonds are commonly observed. researchgate.net The fluorine atoms in this compound can also participate in weaker intermolecular interactions. acs.org The analysis of the crystal packing provides insights into the forces that stabilize the solid-state structure. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules. It provides information on the electronic transitions between different energy levels within a molecule upon the absorption of ultraviolet or visible light. For this compound, this technique is instrumental in characterizing its electronic absorption properties and understanding the nature of its excited states.
Analysis of Electronic Absorption Bands and Excited States
While specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred by examining related structures, such as 2,6-difluoropyridine and other substituted aminopyridines.
Studies on 2,6-difluoropyridine have shown an electronic transition to the S1(π,π) state at approximately 37,820.2 cm⁻¹ (around 264 nm). researchgate.netresearchgate.netnih.gov This transition is characteristic of the pyridine ring system, where an electron is promoted from a π bonding orbital to a π antibonding orbital. The introduction of an amino group at the 3-position is expected to act as an auxochrome, which typically causes a bathochromic (red) shift in the absorption maximum due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atom.
In a study on 2-amino-3,5-dichloro-2,6-difluoro-pyridine, a structurally similar compound, two band systems were identified. asianpubs.org These correspond to the 1A1g → 1B2u (around 2600 Å or 260 nm) and 1A1g → 1B1u (around 2100 Å or 210 nm) transitions, which are analogous to the transitions in benzene (B151609). asianpubs.org It is plausible that this compound would exhibit similar absorption bands, likely corresponding to π-π* transitions within the aromatic ring. The presence of the amino group and fluorine atoms will influence the precise energy of these transitions.
The electronic spectrum of this compound is therefore anticipated to be dominated by π-π* transitions. The primary absorption bands are likely to be observed in the UV region, with the positions and intensities of these bands being sensitive to the electronic effects of the fluorine and amino substituents.
| Compound | Transition | Absorption Maximum (cm⁻¹) | Absorption Maximum (nm) | Reference |
| 2,6-Difluoropyridine | S0 → S1(π,π*) | 37,820.2 | ~264 | researchgate.netresearchgate.netnih.gov |
| 2-Amino-3,5-dichloro-2,6-difluoro-pyridine | 1A1g → 1B2u | ~38,462 | ~260 | asianpubs.org |
| 2-Amino-3,5-dichloro-2,6-difluoro-pyridine | 1A1g → 1B1u | ~47,619 | ~210 | asianpubs.org |
This table presents data for related compounds to infer the potential electronic transitions of this compound.
Computational Modeling of Electronic Spectra
In the absence of comprehensive experimental data, computational modeling serves as a powerful tool for predicting and interpreting the electronic spectra of molecules like this compound. Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating excited state energies and, consequently, the electronic absorption spectra.
For the related molecule 2,6-difluoropyridine, computational studies using TD-B3LYP and CASSCF methods have been conducted to calculate the structures of the S1(π,π) and S2(n,π) excited states. researchgate.netresearchgate.netnih.gov These calculations have been instrumental in assigning vibrational frequencies in the excited state and understanding the geometry of the molecule upon electronic excitation. researchgate.netresearchgate.netnih.gov Specifically, CASSCF calculations predicted a planar S1(π,π) state and a non-planar S2(n,π) state with a barrier to planarity of 256 cm⁻¹. researchgate.netresearchgate.netnih.gov
A computational study on 3-Chloro-2,6-difluoropyridin-4-amine using DFT with the B3LYP/6-311++G(d,p) method determined the HOMO-LUMO energy gap to be 6.0214 eV in the gas phase. asianresassoc.org This value provides an indication of the energy required for the lowest electronic transition and suggests the compound's chemical reactivity and stability. asianresassoc.org Similar computational approaches can be applied to this compound to predict its UV-Vis spectrum, identify the nature of its electronic transitions (e.g., π-π* or n-π*), and calculate the oscillator strengths to estimate the intensity of the absorption bands.
These theoretical models can also elucidate the contributions of different molecular orbitals to the electronic transitions, providing a detailed picture of the electronic redistribution upon excitation. For instance, the calculations can reveal whether the transitions are localized on the pyridine ring or involve charge transfer character from the amino group to the ring.
| Computational Method | Molecule | Calculated Property | Value | Reference |
| TD-B3LYP/CASSCF | 2,6-Difluoropyridine | S1(π,π) and S2(n,π) excited state structures and frequencies | - | researchgate.netresearchgate.netnih.gov |
| DFT/B3LYP/6-311++G(d,p) | 3-Chloro-2,6-difluoropyridin-4-amine | HOMO-LUMO energy gap (gas phase) | 6.0214 eV | asianresassoc.org |
This table showcases computational methods and results for related compounds, which can be analogously applied to this compound.
Reactivity and Chemical Transformations of 2,6 Difluoropyridin 3 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyridine (B92270) ring, being electron-deficient, is inherently susceptible to nucleophilic attack. The presence of two strongly electronegative fluorine atoms at the 2- and 6-positions further activates the ring towards Nucleophilic Aromatic Substitution (SNAr) reactions. cymitquimica.comnih.gov These reactions are a cornerstone of the compound's synthetic utility, allowing for the introduction of a wide array of functional groups. smolecule.com
Mechanism of Fluorine Displacement by Various Nucleophiles
The generally accepted mechanism for SNAr reactions on electron-deficient aromatic rings like 2,6-difluoropyridine (B73466) involves a two-step process. Initially, the nucleophile attacks an electron-deficient carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored.
However, studies on the reaction of 2,6-difluoropyridine with the sterically hindered nucleophile lithium diisopropylamide (LDA) have provided evidence for a direct substitution pathway that does not proceed through a traditional Meisenheimer complex. nih.govacs.org Computational studies support a mechanism involving a reversal of an initial ortholithiation followed by a 1,2-addition. nih.govacs.org
The reactivity in SNAr reactions is influenced by the nature of the nucleophile. For instance, in the reaction of 2,6-difluoropyridine with various amines, both steric and electronic effects of the amine were found to have a minimal impact on reactivity under certain metal-free conditions. rsc.org The choice of solvent also plays a crucial role. For example, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methoxide (B1231860) anion shows different regioselectivity depending on the solvent, with the 2-methoxy product favored in acetonitrile, dichloromethane (B109758), and THF, while the 6-methoxy product is predominantly formed in methanol (B129727). pharm.or.jp
Regioselectivity in Multiple Substitution Reactions
When 2,6-Difluoropyridin-3-amine or its derivatives undergo multiple substitution reactions, the regioselectivity is a critical consideration. The position of the incoming nucleophile is influenced by the electronic and steric environment of the pyridine ring.
In the case of 3-substituted-2,6-dichloropyridines, a study using 1-methylpiperazine (B117243) as the nucleophile revealed that the regioselectivity did not correlate with the lipophilicity, size, or inductive effect of the 3-substituent. researchgate.net Instead, a statistically significant correlation was found with the Verloop steric parameter B1, suggesting that bulky substituents at the 3-position direct substitution towards the 6-position. researchgate.net Furthermore, the solvent's ability to act as a hydrogen-bond acceptor significantly influences regioselectivity. researchgate.net For instance, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine can be switched from favoring the 2-isomer in dichloromethane to favoring the 6-isomer in DMSO. researchgate.net
The reaction of 2,6-difluoropyridine with benzimidazole (B57391) under metal-free conditions can lead to both mono- and disubstituted products, with the reaction conditions being optimized to favor the desired product. rsc.org
Role of Amine Group in Directing Substitution
The amino group at the 3-position of this compound is a powerful activating group and is ortho, para-directing for electrophilic substitutions. byjus.com In the context of nucleophilic aromatic substitution, its electron-donating nature can influence the reactivity of the adjacent fluorine atoms. While the fluorine atoms strongly activate the C-2 and C-6 positions towards nucleophilic attack, the amino group can modulate this effect.
Electrophilic Aromatic Substitution Reactions
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. ambeed.com The presence of two additional electron-withdrawing fluorine atoms in this compound further deactivates the ring. However, the powerful electron-donating amino group at the 3-position counteracts this deactivation to some extent and directs incoming electrophiles. byjus.com
Halogenation, Nitration, and Sulfonation Studies
Information specifically on the halogenation, nitration, and sulfonation of this compound is limited. However, general principles of electrophilic substitution on substituted pyridines and anilines can provide insights.
Nitration: Direct nitration of aromatic amines like aniline (B41778) can lead to oxidation and the formation of tarry by-products. byjus.com In strongly acidic media, the amino group is protonated to form an anilinium ion, which is meta-directing. byjus.com A common strategy to control the reaction and favor para-substitution is to protect the amino group by acetylation. byjus.com For other substituted pyridines, such as 2,6-dichloropyridine (B45657), nitration can be achieved using a mixture of nitric acid and oleum, yielding the 3-nitro derivative. google.com The nitration of 3,5-difluoropyridine (B1298662) N-oxide results in the formation of the 4-nitro derivative as the major product.
Halogenation: The high reactivity of arylamines can lead to polysubstitution, such as the reaction of aniline with bromine water which produces 2,4,6-tribromoaniline. byjus.com
Directing Effects of Fluorine and Amino Substituents
In electrophilic aromatic substitution reactions of this compound, the directing effects of the substituents are in opposition.
Amino Group (-NH2): As a strong activating group, the amino group directs incoming electrophiles to the ortho and para positions. In this molecule, the positions ortho to the amino group are C-2 and C-4, and the para position is C-6.
Fluorine Atoms (-F): Fluorine is a deactivating group but is also ortho, para-directing.
Pyridine Nitrogen: The nitrogen atom deactivates the ring, particularly at the alpha (2,6) and gamma (4) positions.
Coupling Reactions (C-C, C-N, C-O, C-S Bond Formation)
The presence of fluorine atoms activates the pyridine ring for certain coupling reactions, while the amino group can also participate in or influence these transformations. Both metal-catalyzed and metal-free methods have been explored to form new bonds with this scaffold.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. While direct examples using this compound as the substrate are not extensively documented in readily available literature, the reactivity of closely related structures, such as other halo-aminopyridines, provides significant insight. The Buchwald-Hartwig amination, for instance, is a cornerstone of C-N bond formation. wikipedia.orgacsgcipr.org
Research on 3-halo-2-aminopyridines demonstrates that Pd-catalyzed C,N-cross coupling is a viable method for creating N³-substituted 2,3-diaminopyridines. nih.gov These reactions often employ specialized biarylmonophosphine ligands like RuPhos and BrettPhos to overcome challenges such as catalyst inhibition by the pyridine nitrogen and the adjacent amino group. nih.govorganic-chemistry.org Given these precedents, it is highly probable that this compound can be coupled with various primary and secondary amines under similar conditions.
For C-C bond formation, the Suzuki-Miyaura coupling is a prominent method. Studies on analogous compounds like 4,6-difluoropyridin-2-amine (B32575) show successful coupling with arylboronic acids using catalysts like Pd(PPh₃)₄. The electron-withdrawing nature of the fluorine atoms can facilitate the oxidative addition step, a key part of the catalytic cycle. It is expected that the amino group in this compound could be first protected and then the molecule subjected to conditions for C-C coupling with various boronic acids or esters.
Table 1: Representative Palladium-Catalyzed Coupling Reactions on Analogous Fluorinated Aminopyridines
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4,6-Difluoropyridin-2-amine | 2-Bromopyridine | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene/Water | 2-(Pyridin-2-yl)-4,6-difluoropyridin-2-amine | 65 | |
| Suzuki-Miyaura Coupling | 4,6-Difluoropyridin-2-amine | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | - | 4,6-Difluoro-2-(4-methoxyphenyl)pyridin-2-amine | 72 | |
| C,N-Cross Coupling | 3-Bromo-2-aminopyridine | Aniline | RuPhos-Pd-G3 | LiHMDS | Dioxane | N³-Phenylpyridine-2,3-diamine | 90 | nih.gov |
Copper-Catalyzed Amination and Related Reactions
Copper-catalyzed reactions, such as the Ullmann condensation and Chan-Lam coupling, offer a classic and often complementary approach to palladium-based methods for forming C-N, C-O, and C-S bonds. organic-chemistry.orgbeilstein-journals.org These reactions are particularly effective for coupling amines and alcohols with aryl halides. The high reactivity of the C-F bonds in this compound, activated by the pyridine nitrogen, makes them susceptible to nucleophilic substitution, which can be facilitated by copper catalysts.
Copper(I) iodide (CuI) is a common catalyst, often used with a ligand such as a β-diketone or an amino acid, to promote the coupling of aryl halides with aliphatic amines at moderate temperatures. encyclopedia.pubnih.gov A study involving a δ C-H (hetero)arylation via a Cu-catalyzed radical relay successfully created a C-C bond involving the 2,6-difluoropyridin-3-yl moiety, demonstrating the compatibility of this ring system with copper catalysis. rsc.org It is anticipated that this compound could react with various nucleophiles (amines, alcohols, thiols) at one of the C-F positions under copper catalysis, with the regioselectivity likely favoring substitution at the 6-position due to steric hindrance from the C3-amino group.
Table 2: Examples of Copper-Catalyzed Coupling Reactions with Halopyridines
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Ref |
|---|---|---|---|---|---|---|---|---|
| C-N Coupling | Aryl Iodide | Aliphatic Amine | CuI / Cyclic β-diketone | Cs₂CO₃ | DMF | Room Temp. | High | nih.gov |
| C-N Coupling | 2-Iodopyridine | Adamantane Amine | CuI / Ligand L1 | K₂CO₃ | Dioxane | 110 °C | 55-90 | encyclopedia.pub |
| C-O Coupling | Aryl Halide | Alcohol | Cu(II) Acetate | - | - | Room Temp. | Good | organic-chemistry.org |
Metal-Free C-N Bond-Forming Reactions
Transition-metal-free reactions, primarily through nucleophilic aromatic substitution (SₙAr), are highly relevant for fluorinated pyridines. The strong electron-withdrawing effect of the fluorine atoms and the ring nitrogen atom makes the carbon atoms at the 2- and 6-positions highly electrophilic and thus susceptible to attack by nucleophiles. libretexts.org
Research has shown that 2,6-difluoropyridine readily reacts with amines under metal-free conditions. academie-sciences.fracademie-sciences.fr For example, a highly efficient synthesis of 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine was achieved by reacting 2,6-difluoropyridine with 2-aminopyridine (B139424) using lithium hydride (LiH) as a base. academie-sciences.fr Similarly, complex tripodal amines have been synthesized via N-arylation with 2,6-difluoropyridine using bases like cesium carbonate (Cs₂CO₃). academie-sciences.fracademie-sciences.fr While these examples use 2,6-difluoropyridine itself, the principles apply directly to this compound. The amino group at the 3-position would likely direct substitution to the 6-position due to steric hindrance. However, one study noted that reacting 2,6-difluoropyridine under specific metal-free amination conditions resulted in a complex mixture, suggesting that reaction conditions must be carefully chosen. rsc.org
Table 3: Metal-Free N-Arylation Reactions with Fluoropyridines
| Substrate | Nucleophile | Base | Solvent | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2,6-Difluoropyridine | 2-Aminopyridine | LiH | Toluene/Pyridine | 6-Fluoro-N-(pyridin-2-yl)pyridin-2-amine | 90-92 | academie-sciences.fr |
| 2,6-Difluoropyridine | Tris(2-aminoethyl)amine | Cs₂CO₃ | Solvent-free | Triply-N-arylated product | ~60 | academie-sciences.fr |
| 2-Fluoropyridine (B1216828) | Acetamidine (B91507) HCl | NaOH | Dioxane | 2-Aminopyridine | 91 | rsc.orgrsc.org |
Oxidation and Reduction Reactions of the Pyridine Ring and Amino Group
The pyridine ring and the amino group of this compound can undergo separate oxidation and reduction reactions. The amino group is susceptible to oxidation, while the pyridine ring can be reduced under specific conditions. smolecule.com
Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can potentially oxidize the amino group to a nitro (-NO₂) or hydroxylamine (B1172632) (-NHOH) group. smolecule.com Such transformations are common for aromatic amines and provide a pathway to other functional groups.
Reduction reactions can target either the pyridine ring or substituents. Catalytic hydrogenation, for instance using a Raney Nickel catalyst, is a method used to reduce substituted pyridines. A patented process describes the reduction of a 2-hydrazino-3-substituted-5,6-difluoropyridine to the corresponding 2-amino derivative using hydrogen gas and a Raney Nickel catalyst, highlighting a relevant C-N bond cleavage and formation under reductive conditions. google.com Stronger reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) could potentially reduce the pyridine ring to a dihydropyridine (B1217469) or piperidine (B6355638) derivative, although the fluorine atoms might be labile under harsh reducing conditions. smolecule.com
Derivatization and Functionalization of the Amino Group
The primary amino group in this compound is a key site for derivatization, acting as a nucleophile in a variety of reactions. smolecule.com This allows for the extension of the molecular scaffold and the introduction of new functionalities, which is a common strategy in drug discovery.
Acylation, Alkylation, and Arylation
The nucleophilic nitrogen of the amino group can readily react with electrophiles. chemicalbook.com
Acylation involves the reaction of the amine with acylating agents like acyl chlorides or acid anhydrides to form amides. smolecule.comambeed.com This is a robust and widely used reaction to introduce carbonyl functionalities.
Alkylation can be achieved by reacting the amine with alkyl halides to form secondary or tertiary amines. ambeed.com The basicity of the amine facilitates this nucleophilic substitution. Care must be taken to control the degree of alkylation, as overalkylation to form quaternary ammonium (B1175870) salts can occur.
Arylation of the amino group provides a direct route to diarylamines. While this can be achieved via the metal-catalyzed methods described previously (e.g., Buchwald-Hartwig amination where the amine acts as the nucleophile), direct nucleophilic aromatic substitution on a highly activated aryl halide is also possible.
Table 4: General Reactions for the Functionalization of Aromatic Amino Groups
| Reaction Type | Reagent Class | General Product | Notes | Ref |
|---|---|---|---|---|
| Acylation | Acyl Chlorides, Acid Anhydrides | Amide | Typically high-yielding and robust. | smolecule.comambeed.com |
| Alkylation | Alkyl Halides, Alkyl Sulfonates | Secondary/Tertiary Amine | Can lead to multiple alkylations. | ambeed.comresearchgate.net |
| Arylation | Aryl Halides | Diaryl Amine | Often requires a metal catalyst (Pd, Cu) or a highly activated aryl halide. | wikipedia.orgchemicalbook.com |
Reactions Involving Fluorine Atoms (e.g., Defluorination, Fluorine Exchange)
The fluorine atoms at the C2 and C6 positions are the most reactive sites for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms and the activating effect of the ring nitrogen. This makes them susceptible to displacement by various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms of 2,6-difluoropyridine and its derivatives can be displaced by a range of nucleophiles. researchgate.netlibretexts.org The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The presence of the amino group at the C3 position can influence the regioselectivity of these substitutions. Studies on related 3-substituted 2,6-dihalopyridines show that the nature of the C3 substituent can direct the incoming nucleophile to either the C2 or C6 position. researchgate.net For instance, treatment of 2,6-difluoropyridine with lithium diisopropylamide (LDA) results in the substitution of one fluorine atom to yield 2-fluoro-6-(diisopropylamino)pyridine. nih.gov Similar reactivity is expected for this compound, where nucleophiles can replace one or both fluorine atoms depending on the reaction conditions and the strength of the nucleophile.
Hydrodefluorination: The selective replacement of a fluorine atom with a hydrogen atom, known as hydrodefluorination (HDF), is a significant transformation. Research has shown that nickel(0) complexes are efficient precatalysts for the hydrodefluorination of 2-fluoro and 2,6-difluoropyridines using pinacolborane (HBPin) as the hydride source. chemrxiv.org These reactions proceed selectively at the 2- and 6-positions under mild conditions. chemrxiv.org For substituted 2,6-difluoropyridines, the reaction can result in either single or double hydrodefluorination. chemrxiv.org The presence of substituents on the pyridine ring can influence the efficiency and outcome of the catalytic process. chemrxiv.org Reductive replacement of fluorine can also be achieved using reagents like lithium aluminium hydride (LAH), which has been used to prepare various fluoropyridine derivatives from polyfluorinated precursors.
The table below outlines examples of reactions involving the fluorine atoms on related difluoropyridine systems.
| Reaction Type | Reagent(s) | Substrate Example | Product Example | Key Finding | Reference |
| Nucleophilic Substitution | Lithium diisopropylamide (LDA) | 2,6-Difluoropyridine | 2-Fluoro-6-(diisopropylamino)pyridine | Selective monosubstitution at the ortho position. | nih.gov |
| Hydrodefluorination | [Ni(iPrPN)(COD)], HBPin | Substituted 2,6-Difluoropyridines | Monohydrodefluorinated or Dihydrodefluorinated Pyridines | Selective C-F activation and replacement with hydrogen at the 2- and 6-positions. | chemrxiv.org |
| Reductive Defluorination | Lithium Aluminium Hydride (LAH) | Pentafluoropyridine | 3-Fluoropyridine, 3,5-Difluoropyridine | Non-selective reduction leading to multiple products. | |
| Halogen Exchange | HBr / AlBr3 | Pentafluoropyridine | 2,4,6-Tribromo-3,5-difluoropyridine | Efficient replacement of specific fluorine atoms with bromine. |
Computational Chemistry and Theoretical Investigations of 2,6 Difluoropyridin 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering insights into electronic structure and energy that are often difficult to obtain through experimental means alone. For a molecule like 2,6-Difluoropyridin-3-amine, these methods can predict its geometry, stability, and electronic properties with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary method for the computational study of electronic structures in molecules. scispace.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including fluorinated aromatic compounds. scispace.com DFT calculations focus on the electron density, a function of three spatial coordinates, rather than the more complex many-electron wavefunction, to determine the ground-state properties of a system. scispace.com
Table 1: Representative Calculated Electronic Properties for a Substituted Pyridine (B92270) using DFT This table presents typical parameters that would be calculated for this compound. The values are illustrative and based on general results for similar heterocyclic compounds.
| Property | Representative Value | Significance |
| Total Energy (Hartree) | -495 | Indicates the overall stability of the molecule at its optimized geometry. |
| Dipole Moment (Debye) | 2.5 | Quantifies the polarity of the molecule, arising from asymmetrical charge distribution. |
| Rotational Constants (GHz) | 3.1, 1.8, 1.1 | Provides data for microwave spectroscopy identification. |
Basis Set Selection and Computational Efficiency
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. The selection of a basis set is always a compromise between the desired accuracy and the computational resources available. umich.edu
Larger basis sets, which include more functions per atom, provide a more accurate description of the electron distribution but significantly increase the computational time. stackexchange.com For molecules containing electronegative atoms like fluorine and nitrogen, which have lone pairs of electrons, it is crucial to use basis sets that include:
Polarization functions (e.g., d, f): These allow for the distortion of atomic orbitals within the molecular environment.
Diffuse functions (e.g., +, ++): These are important for accurately describing the behavior of electrons far from the nucleus, which is relevant for anions, excited states, and weak interactions.
A common choice for molecules like this compound is the Pople-style basis set, such as 6-311++G(d,p), which was used in computational studies of the closely related 3-Chloro-2,6-difluoropyridin-4-amine. asianresassoc.orgdntb.gov.ua Another popular choice is the correlation-consistent basis sets (e.g., cc-pVTZ) developed by Dunning and coworkers, which are designed to systematically converge towards the complete basis set limit. dokumen.pub
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energies and distributions of these orbitals are key to understanding a molecule's electronic behavior and reactivity.
The HOMO is the orbital with the highest energy that contains electrons, representing the ability to donate electrons. The LUMO is the lowest energy orbital that is empty, representing the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. wuxibiology.comirjweb.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to induce electronic transitions. researchgate.netlibretexts.org
In a study of 3-Chloro-2,6-difluoropyridin-4-amine, the calculated HOMO-LUMO gap in the gas phase was found to be 6.0214 eV, indicating a relatively stable molecule. asianresassoc.orgdntb.gov.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyridine ring, while the LUMO would be distributed across the electron-deficient pyridine ring, influenced by the fluorine atoms. Calculating the precise energies would allow for predictions of its reactivity compared to other substituted pyridines.
Table 3: Representative FMO Data for Fluorinated Pyridine Derivatives This table shows examples of HOMO-LUMO data for related compounds to illustrate the typical energy ranges. Data for 2,6-CzPy is taken from a study on carbazole-pyridine hybrids. rsc.org
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 2,6-CzPy (from 2,6-difluoropyridine) rsc.org | -5.43 | -1.07 | 4.36 |
| 3,5-CzPy (from 3,5-difluoropyridine) rsc.org | -5.57 | -1.23 | 4.34 |
Molecular Electrostatic Potential Surface (MESP) Analysis
The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto a surface of constant electron density, providing a guide to where a molecule is most susceptible to electrophilic or nucleophilic attack. libretexts.org
The MESP is typically color-coded:
Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for interaction with electrophiles.
Blue : Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to attack by nucleophiles.
Green/Yellow : Regions of intermediate or near-zero potential.
For this compound, an MESP analysis would likely show strong negative potential (red) around the highly electronegative fluorine atoms and the pyridine nitrogen atom due to their lone pairs of electrons. mdpi.com Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group, identifying them as potential hydrogen bond donors. This analysis provides a clear, visual prediction of the molecule's intermolecular interaction sites. A similar analysis on 3-Chloro-2,6-difluoropyridin-4-amine was used to identify its reactive sites. asianresassoc.orgdntb.gov.ua
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a powerful tool to understand the atomic-level movements and conformational preferences of molecules over time. While specific MD studies on this compound are not extensively documented, principles from simulations of analogous structures, such as other substituted pyridines and anilines, provide significant insights.
Conformational Analysis and Flexibility
The conformational landscape of this compound is largely defined by the orientation of the amine (-NH2) group relative to the pyridine ring. Due to the C2 symmetry of the 2,6-difluoropyridine (B73466) core, rotation around the C3-N bond is the primary source of conformational variability.
Computational analysis of similar molecules, like 2,6-difluorobenzamide, reveals that fluorine substitution significantly influences conformational preferences. nih.gov In 2,6-difluoro-3-methoxybenzamide, the fluorine atoms induce a non-planar conformation, with a notable dihedral angle between the substituent and the aromatic ring. nih.gov For this compound, the amine group is expected to be nearly planar with the ring to maximize resonance stabilization, but slight pyramidalization at the nitrogen and out-of-plane hydrogen orientations are possible. The flexibility would be characterized by the rotational barrier of the C-N bond and the inversion barrier of the amine group. These motions are typically low-energy processes, suggesting the molecule possesses a degree of flexibility at room temperature.
A theoretical conformational analysis would involve mapping the potential energy surface as a function of the key dihedral angles. This would identify the global minimum energy conformation and the energy barriers to rotation, providing a quantitative measure of the molecule's flexibility.
Solvent Effects on Molecular Behavior
The behavior of this compound in solution is heavily influenced by its interactions with solvent molecules. nih.gov Solvents can affect conformational equilibria, reaction rates, and spectroscopic properties. nih.gov Computational models, such as those employing implicit or explicit solvent molecules, are crucial for understanding these effects.
In polar protic solvents, the amine group and the pyridine nitrogen can act as hydrogen bond acceptors, while the N-H bonds of the amine group can act as hydrogen bond donors. Apolar solvents would have weaker, dispersion-based interactions. Studies on related fluoropyridines have shown that solvent polarity can significantly alter the stability of hydrogen-bonded complexes. nih.gov For instance, the stability of complexes between propionic acid and various pyridine derivatives shows marked differences between benzene (B151609) (non-polar) and o-dichlorobenzene (polar). nih.gov
Computational studies on the ortho-lithiation of the parent compound, 2,6-difluoropyridine, highlight the critical role of the solvent tetrahydrofuran (B95107) (THF). nih.govacs.org THF molecules coordinate to the lithium cation, influencing the aggregation state and reactivity of the organolithium reagent. nih.gov Similarly, for this compound, the choice of solvent would be critical in directing reaction pathways, with explicit solvent models in MD simulations being necessary to capture the specific hydrogen bonding and coordination interactions that dictate its behavior in a condensed phase.
Reaction Mechanism Studies Using Computational Approaches
Computational chemistry provides indispensable tools for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and transition states that are often inaccessible to experimental observation.
Transition State Analysis for Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing aromatic rings like pyridine. The reaction is facilitated by electron-withdrawing groups, such as the fluorine atoms in this compound, which stabilize the negatively charged intermediate (a Meisenheimer complex).
However, computational studies on the reaction of 2,6-difluoropyridine with lithium diisopropylamide (LDA) have provided evidence for a concerted SNAr mechanism. nih.govacs.orgnih.gov These calculations show a direct substitution pathway that proceeds through a single transition state, avoiding the formation of a stable Meisenheimer complex. acs.org In this transition state, the nucleophile attacks the aromatic ring as the leaving group departs simultaneously. The presence of the amine group at the 3-position in this compound would further influence the electronic distribution and, consequently, the energy barrier of the transition state. Density Functional Theory (DFT) calculations are commonly employed to locate such transition states and compute their activation energies, offering predictions of reaction rates and regioselectivity.
| Computational Method | Focus of Analysis | Key Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization of reactants, products, intermediates, and transition states. | Predicts whether the mechanism is stepwise (via Meisenheimer complex) or concerted. Calculates activation energy barriers. |
| Solvent Models (Implicit/Explicit) | Effect of the solvent environment on reaction energetics. | Determines how solvent polarity and specific solvent interactions (e.g., with THF) stabilize or destabilize transition states. |
| Local Electron Attachment Energy (E(r)) | Identifies electrophilic sites within the molecule to predict reactivity. | Predicts the most likely site of nucleophilic attack (e.g., C2 or C6 vs. other positions). diva-portal.org |
Pathways for Ortho-Lithiation and Subsequent Transformations
Directed ortho-lithiation is a powerful method for functionalizing aromatic rings, and computational studies have been instrumental in understanding its mechanism. The reaction of 2,6-difluoropyridine with LDA in THF at low temperatures leads to quantitative lithiation at the 3-position. nih.govacs.org
Computational investigations have detailed the mechanism of this transformation. acs.org Key findings include:
Reagent Aggregation: LDA exists as various aggregates (monomers, dimers, tetramers) in solution, and their relative reactivity is crucial. Computational models show that both monomer- and tetramer-based pathways can be operative. acs.org
Role of Solvent: THF molecules play a direct role by solvating the lithium cation, breaking down LDA aggregates, and participating in the transition state structures. nih.gov
Reaction Pathway: For 2,6-difluoropyridine, lithiation at the 3-position is followed by a subsequent transformation upon warming. The initially formed 3-pyridyllithium intermediate can undergo a nucleophilic attack by another LDA molecule, leading to the formation of 2-fluoro-6-(diisopropylamino)pyridine. nih.govacs.org Computational studies support a mechanism involving a reversible lithiation followed by a product-determining nucleophilic attack. nih.gov
For this compound, the existing amine group would significantly influence the ortho-lithiation process. The amine itself is a directing group, potentially competing with the fluorine atoms and the ring nitrogen in coordinating the lithium reagent, leading to complex regiochemical outcomes that can be explored through computational modeling.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a simple Lewis-like picture of chemical bonding. uni-muenchen.de It provides quantitative insights into charge distribution, hybridization, and stabilizing donor-acceptor interactions within a molecule. uni-muenchen.deuba.ar
For a molecule like this compound, NBO analysis can reveal several key electronic features:
Charge Distribution: It quantifies the partial charges on each atom, confirming the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen, and the electron-donating character of the amine group.
Hybridization: NBO analysis describes the hybridization of the atomic orbitals that form the sigma and pi bonds, as well as lone pairs.
Delocalization and Hyperconjugation: A crucial aspect of NBO analysis is the identification of stabilizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de In this compound, important interactions would include:
n → π* interactions: Delocalization of the nitrogen lone pair of the amino group into the antibonding π* orbitals of the pyridine ring. This resonance effect is fundamental to the chemistry of aminopyridines.
n → σ* interactions: Interactions between the lone pairs on the fluorine atoms and the adjacent C-C or C-N antibonding sigma (σ*) orbitals.
π → π* interactions: The delocalization inherent to the aromatic system itself.
Studies on complexes involving 2,6-difluoropyridine have used NBO analysis to quantify n → π* interactions between the pyridine ring and an interacting molecule, demonstrating how substituents modulate these weak but structurally significant forces. acs.orgresearchgate.net The analysis reveals that electron-donating groups enhance the n → π* interaction by increasing the nucleophilicity of the donor atom. acs.org
| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Predicted Chemical Consequence |
|---|---|---|---|
| Amine Nitrogen Lone Pair (nN) | Pyridine Ring (π) | Resonance/Hyperconjugation | Increases electron density in the ring, influences reactivity and basicity. |
| Fluorine Lone Pair (nF) | Adjacent C-C bond (σ) | Hyperconjugation | Subtle influence on bond lengths and electronic stability. |
| Pyridine Ring (π) | Adjacent C-H/C-N bond (σ*) | Hyperconjugation | Contributes to the overall stability of the aromatic system. |
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers profound insights into the spectroscopic properties of molecules such as this compound. These theoretical predictions, when correlated with experimental data, provide a robust framework for structural elucidation and understanding the electronic characteristics of the compound.
Vibrational Spectroscopy (IR and Raman)
The vibrational spectra (Infrared and Raman) of a molecule are unique fingerprints determined by its structure and bonding. Computational modeling allows for the prediction of these spectra, aiding in the assignment of vibrational modes observed experimentally.
Detailed Research Findings:
For fluorinated pyridine derivatives, DFT calculations have been shown to provide excellent agreement with experimental vibrational spectra. nih.gov Studies on the parent compound, 2,6-difluoropyridine, have utilized DFT (B3LYP) and ab initio (MP2) methods with basis sets such as cc-PVTZ and 6-311++G(d,p) to assign the vibrations in its ground electronic state. nih.govdntb.gov.ua The agreement between the observed and calculated frequencies in these studies is reported as excellent, which validates the application of similar computational strategies for this compound. nih.gov
For amino-substituted pyridines, characteristic vibrational frequencies are well-established. The amino group typically exhibits two N-H stretching vibrations, corresponding to asymmetric and symmetric modes, which are generally observed around 3500 cm⁻¹. researchgate.net Furthermore, key vibrational modes for halogenated pyridines, such as the C-F stretching, are predicted to occur in the 1150–1250 cm⁻¹ range, while NH₂ bending modes are expected between 1600–1650 cm⁻¹.
In a study of a related compound, 4-Amino-3-choloro-2,5,6-trifluoro-pyridine, DFT-B3LYP calculations were employed to propose reliable vibrational assignments based on estimated wavenumbers and potential energy distributions (PEDs). researchgate.net This approach allows for a detailed understanding of the contribution of different internal coordinates to each vibrational mode.
Interactive Data Table: Predicted Vibrational Frequencies
Below is a table of predicted characteristic vibrational frequencies for this compound, extrapolated from computational studies on analogous compounds.
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| N-H Asymmetric Stretch | ~3500 |
| N-H Symmetric Stretch | ~3400 |
| NH₂ Bending (Scissoring) | 1600 - 1650 |
| Ring C=C, C=N Stretching | 1400 - 1600 |
| C-F Stretching | 1150 - 1250 |
| Ring Breathing | ~800 - 1000 |
| C-H Bending (in-plane) | 1000 - 1300 |
| C-H Bending (out-of-plane) | 700 - 1000 |
Electronic Spectroscopy (UV-Vis)
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule. Computational methods, especially Time-Dependent DFT (TD-DFT), are instrumental in predicting and interpreting UV-Vis absorption spectra.
Detailed Research Findings:
The electronic spectrum of 2,6-difluoropyridine has been investigated both experimentally and theoretically. dntb.gov.uaresearchgate.netnih.gov The ultraviolet absorption spectrum revealed an electronic transition to the S₁(π,π*) state at 37,820.2 cm⁻¹ (approximately 264 nm). dntb.gov.uaresearchgate.net TD-B3LYP and CASSCF computations have been successfully used to calculate the structures and vibrational frequencies in the excited states for this molecule. dntb.gov.uaresearchgate.net
For this compound, the presence of the electron-donating amino group is anticipated to influence the electronic transitions significantly. This substitution typically leads to a bathochromic (red) shift of the absorption maxima compared to the parent pyridine, as it raises the energy of the highest occupied molecular orbital (HOMO). A study on 6-fluoropyridine-3-amine, a similar compound, indicated a low HOMO-LUMO gap, suggesting higher reactivity. researchgate.net
In a computational study on 3-Chloro-2,6-difluoropyridin-4-amine using the DFT/B3LYP/6-311++G(d,p) method, the HOMO-LUMO energy gap in the gas phase was calculated to be 6.0214 eV. researchgate.net Such calculations are crucial for understanding the chemical reactivity and stability, which are correlated with the electronic absorption properties. researchgate.net
Interactive Data Table: Electronic Transition Data for the Parent Compound
This table presents the experimental and computational findings for the electronic transitions of 2,6-difluoropyridine.
| Compound | Transition | Experimental λₘₐₓ (cm⁻¹) | Computational Method |
| 2,6-Difluoropyridine | S₀ → S₁(π,π*) | 37,820.2 | TD-B3LYP / CASSCF |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining molecular structure. The prediction of NMR chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, serves as a valuable tool for assigning experimental spectra.
Detailed Research Findings:
While specific, detailed computational studies on the NMR spectrum of this compound are not prevalent in the reviewed literature, the methodology is well-established for related structures. The GIAO method, typically paired with DFT, is widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.org
For instance, the lithiation of 2,6-difluoropyridine has been studied using a combination of IR and NMR spectroscopy alongside computational methods to understand the reaction mechanism and resulting structures. asianresassoc.orgresearchgate.net
For this compound, one would anticipate that GIAO calculations could accurately predict the chemical shifts of the aromatic protons and the protons of the amine group in the ¹H NMR spectrum. Similarly, the ¹³C NMR chemical shifts of the pyridine ring carbons, which are sensitive to the electronic effects of the fluorine and amino substituents, could be reliably calculated. This correlation between theoretical and experimental NMR data is crucial for unambiguous structural confirmation.
Applications of 2,6 Difluoropyridin 3 Amine in Medicinal Chemistry and Drug Discovery
Role as a Building Block for Pharmaceutical Development
In medicinal chemistry, 2,6-difluoropyridin-3-amine serves as a foundational building block for the synthesis of more complex pharmaceutical compounds. smolecule.comcymitquimica.com The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the amino group offers a reactive site for further chemical modification. smolecule.comangenechemical.com This combination of features allows chemists to systematically alter the molecule to achieve desired pharmacological profiles.
The core structure of this compound is frequently incorporated into larger molecular frameworks to create new drug candidates. smolecule.com Its utility has been demonstrated in the synthesis of 2,3,6-trisubstituted pyridines, which are recognized as popular scaffolds for biologically active compounds. researchgate.net For example, derivatives of 3-substituted-2,6-difluoropyridines have been successfully used to prepare novel inhibitors of Protein Kinase C theta, a target of interest in immunology. researchgate.net Furthermore, related difluoropyridine structures, such as (2,6-difluoropyridin-4-yl)boronic acid, have been instrumental as building blocks in the synthesis of potent and selective RAF inhibitors for treating RAS mutant cancers. acs.org The versatility of the fluorinated pyridine (B92270) core makes it a key intermediate in the development of new pharmaceutical drugs. lookchem.comlookchem.com
Synthesis of Novel Drug Candidates
Structure-Activity Relationship (SAR) Studies of this compound Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For scaffolds based on this compound, these studies guide the optimization of lead compounds into viable drug candidates.
The systematic substitution at different positions on the this compound scaffold allows researchers to probe and understand the requirements for potent biological activity. A notable example is the development of multi-target agents for dopamine (B1211576) (D2R, D3R) and serotonin (B10506) (5-HT1AR) receptors, which are implicated in neurological and psychiatric disorders. thieme-connect.com In one such study, a series of derivatives were synthesized to explore the SAR of the pyridine moiety, a linker, and an arylpiperazine group. The results demonstrated that even minor changes, such as replacing an amide group on the pyridine ring with a fluorine atom, chlorine, or a cyano group, had a significant impact on receptor binding and functional activity. thieme-connect.com
The data below illustrates how modifications to a pyridine-based scaffold influence its activity at dopamine and serotonin receptors.
| Compound | R1 | R2 | Linker | Arylpiperazine | D2R EC50 (nM) | D3R EC50 (nM) | 5-HT1AR EC50 (nM) |
| 7a | CONH2 | H | (CH2)3 | Benzo[b]thiophen-4-yl | 1.1 | 18 | 1.5 |
| 7b | F | H | (CH2)3 | Benzo[b]thiophen-4-yl | 0.9 | 19 | 2.3 |
| 34c | F | H | (CH2)3 | Indol-4-yl | 3.3 | 10 | 1.4 |
| Data sourced from a study on novel dopamine/serotonin receptor agonists. thieme-connect.com |
Furthermore, the position of substituents can dictate the outcome of synthetic reactions, which is crucial for preparing the desired active molecule. For instance, studies on 3-substituted-2,6-dichloropyridines have shown that bulky substituents near the pyridine ring direct nucleophilic substitution towards the 6-position, while the choice of solvent can also switch the regioselectivity of the reaction. researchgate.net
A pharmacophore is the essential three-dimensional arrangement of features in a molecule that is responsible for its biological activity. Identifying and optimizing the pharmacophore of a this compound-based scaffold is a key step in drug design. smolecule.com In the development of dopamine/serotonin receptor agonists, SAR studies identified the pyridine-2-fluorine fragment as a critical pharmacophore. thieme-connect.com
Once a pharmacophore is identified, it can be optimized to enhance interactions with the biological target. This was exemplified in the development of RAF inhibitors, where an initial lead compound was refined. Docking models suggested that adding a side chain capable of forming a hydrogen bond with the amino acid F595 in the target protein could improve potency. acs.org The synthesis and testing of compound 12 , which included an amino-ethanol side chain, confirmed this hypothesis, showing significantly improved cellular potency compared to its predecessor, compound 11 . acs.org
| Compound | Structure Modification | BRAF V600E Ki (µM) | Calu-6 pMEK EC50 (µM) |
| 11 | Lacks F595 H-bond interaction | 0.027 | >24 |
| 12 | Amino-ethanol side chain for F595 H-bond | 0.003 | 0.22 |
| Data sourced from a study on RAF inhibitors for RAS mutant cancers. acs.org |
Impact of Substitutions on Biological Activity
Interactions with Biological Targets
Derivatives of the this compound scaffold have been shown to interact with a range of important biological targets, demonstrating the broad therapeutic potential of this chemical class. smolecule.com The specific nature of these interactions, which often involves hydrogen bonding and other non-covalent forces, is crucial for their biological effect. acs.orgmdpi.com
Key biological targets for which ligands based on this scaffold have been developed include:
Protein Kinase C theta: Novel inhibitors were developed from 3-substituted-2,6-difluoropyridine precursors. researchgate.net
Dopamine (D2R, D3R) and Serotonin (5-HT1AR) Receptors: A series of potent, multi-target agonists were synthesized and evaluated, with some compounds showing promise for treating motor and nonmotor disorders. thieme-connect.com
RAF Kinase: A highly selective and efficacious RAF inhibitor, developed from a (2,6-difluoropyridin-4-yl)boronic acid building block, has advanced to clinical trials for treating RAS mutant cancers. acs.org
DNA Gyrase: A related compound, 3-Chloro-2,6-difluoropyridin-4-amine, has been investigated as a potential antimicrobial agent through its targeted interaction with this key bacterial enzyme, showing a significant inhibitory potential in molecular docking studies. asianresassoc.org
Studies into the binding affinity of this compound and its derivatives with various enzymes and receptors are fundamental to understanding their therapeutic potential and mechanism of action. smolecule.com
Molecular Docking Studies and In Silico Screening
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to screen potential drug candidates and to understand their mechanism of action at a molecular level.
While direct molecular docking studies on this compound were not found, research on structurally similar compounds provides valuable insights. For example, a study on 3-Chloro-2,6-difluoropyridin-4-amine, a close analog, utilized in silico molecular docking to investigate its potential as an antimicrobial agent by targeting the DNA gyrase enzyme. The study reported a significant inhibitory potential with a docking score of -4.07 kcal/mol. asianresassoc.orgdntb.gov.ua This suggests that the difluoropyridine scaffold is capable of fitting into the binding pockets of enzymes and forming key interactions.
Furthermore, in silico screening has been employed to identify potential GPR17 antagonists, where compounds were selected based on computational results, although biological data was not provided to confirm the activity. google.com These examples underscore the utility of computational methods in evaluating the potential of molecules containing the difluoropyridine core.
Enzyme Inhibition and Receptor Modulation
The structural features of this compound make it a candidate for developing molecules that can inhibit enzymes or modulate the activity of receptors. Research has shown that its derivatives have potential applications in this area. smolecule.com For instance, compounds containing a similar structural motif have been studied as enzyme inhibitors.
The pyridine ring, a core component of this compound, is a common scaffold in molecules designed to inhibit enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH). acs.org Additionally, derivatives of this compound have been explored as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 2 (mGlu2), indicating their potential to modulate receptor activity for treating various neurological and psychiatric disorders. google.com
Development of Fluorinated Pharmaceuticals
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological properties. This compound serves as a valuable building block in this context.
Incorporation of Fluorine for Metabolic Stability and Lipophilicity
Fluorine atoms are often introduced into drug molecules to improve their metabolic stability, as the carbon-fluorine bond is very strong and resistant to enzymatic cleavage. vulcanchem.com This can lead to a longer duration of action for the drug in the body. The presence of fluorine can also influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), which affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com
The difluoromethyl group, for example, is considered a bioisostere of hydroxyl and thiol groups and can increase lipophilicity, metabolic stability, and bioavailability. researchgate.net While monofluorination or trifluoromethylation of alkyl groups can decrease lipophilicity, fluoro-arenes (aromatic rings containing fluorine) are generally more lipophilic. nih.govmdpi.com The strategic placement of fluorine, as seen in this compound, can therefore be used to fine-tune these properties in the development of new drugs.
Below is an interactive data table summarizing the effects of fluorine incorporation on drug properties:
| Property | Effect of Fluorine Incorporation | Reference |
|---|---|---|
| Metabolic Stability | Enhanced due to the high strength of the C-F bond, resisting enzymatic degradation. | vulcanchem.com |
| Lipophilicity | Can be increased or decreased depending on the specific fluorinated group and its position. Fluoro-arenes are generally more lipophilic. | nih.govmdpi.com |
| Bioavailability | Often improved due to enhanced metabolic stability and optimized lipophilicity. | researchgate.net |
| Binding Affinity | Can be improved through favorable electronic interactions with biological targets. | vulcanchem.commdpi.com |
| pKa | Can be modulated, affecting the ionization state of nearby functional groups and thus influencing absorption and receptor binding. | mdpi.com |
| Membrane Permeability | Can be enhanced. | nih.govmdpi.com |
Influence of Fluorine on Drug-Target Interactions
The fluorine atoms in a drug molecule can significantly influence how it interacts with its biological target. The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding site of a protein. acs.org This can result in increased binding affinity and selectivity for the target. vulcanchem.com
For example, the introduction of fluorine can modulate the pKa of neighboring functional groups, which can be crucial for improving the affinity of a drug for its specific receptor. mdpi.com The unique electronic properties imparted by the two fluorine atoms in this compound make it a desirable component for designing drugs with tailored target interactions. smolecule.com
Pyridine Scaffold in Diverse Therapeutic Areas
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents across various disease areas. smolecule.com Its presence in this compound makes this compound a versatile starting material for the synthesis of new drugs.
The applications of the pyridine scaffold are extensive. For example, pyridine-containing compounds have been investigated for their potential in treating:
Cancer: As inhibitors of kinases like Aurora kinase A.
Infectious Diseases: As antimicrobial agents targeting enzymes like DNA gyrase. asianresassoc.org
Neurological and Psychiatric Disorders: As modulators of receptors such as the metabotropic glutamate receptor 2. google.com
Inflammatory Diseases: As inhibitors of enzymes involved in inflammatory pathways.
The versatility of the pyridine scaffold, combined with the beneficial properties conferred by the fluorine atoms, positions this compound as a key intermediate in the development of novel therapeutics for a broad spectrum of diseases. smolecule.com
Antimicrobial and Anticancer Agents
Derivatives of fluorinated pyridines, including structures related to this compound, have been investigated for their potential as antimicrobial and anticancer agents. The incorporation of the difluoropyridine moiety is a strategic approach in medicinal chemistry to enhance the therapeutic properties of compounds.
With regard to antimicrobial applications, research has shown that pyridine derivatives can exhibit significant activity against various pathogens. For instance, a study on 3-Chloro-2,6-difluoropyridin-4-amine, a structurally similar compound, demonstrated its potential as an antimicrobial agent by targeting the DNA gyrase enzyme, with a notable binding energy indicating inhibitory potential. asianresassoc.orgasianresassoc.org The synthesis of various pyridine derivatives has been a focus of research to develop new antibacterial agents. researchgate.netgoogle.com
In the realm of cancer research, pyridopyrimidine derivatives, which can be synthesized from building blocks like fluorinated pyridines, have shown antitumor activities. vulcanchem.com These compounds are often designed as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer cell proliferation. vulcanchem.com The fluorine atoms on the pyridine ring can improve metabolic stability and binding affinity to target proteins, which are critical features for developing effective anticancer drugs. vulcanchem.com Research has explored the synthesis of various pyridine-containing heterocycles as potential anticancer agents.
Antihypertensive and Anti-inflammatory Applications
The pyridine scaffold is a key component in the development of compounds with cardiovascular and anti-inflammatory properties.
In the area of antihypertensive research, derivatives of 6-arylpyrido[2,3-d]pyrimidin-7-amine have been synthesized and evaluated for their ability to lower blood pressure. nih.gov One compound in this series, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, demonstrated a gradual and sustained reduction in blood pressure in spontaneously hypertensive rats. nih.gov Diazine compounds, which include the pyrimidine (B1678525) structure, have been reported to exhibit antihypertensive activities. researchgate.net
Regarding anti-inflammatory applications, pyridine derivatives have also shown promise. Studies on new pyridine derivatives have demonstrated their potential anti-inflammatory activity. researchgate.net The synthesis of compounds with a dihydropyrimidine (B8664642) structure, which is related to the pyridine core, has also been explored for anti-inflammatory effects, showing significant reduction in paw edema in rat models. The enzyme Cot (cancer Osaka thyroid) has been identified as a regulator of inflammatory pathways, and modulators of this enzyme, which can contain pyridine-like structures, are being investigated for their therapeutic potential in inflammatory diseases. oapi.int
Other Pharmacological Activities (e.g., CNS, Metabolic Disorders)
The versatility of the this compound scaffold extends to the development of agents targeting the central nervous system (CNS) and metabolic disorders.
In the context of CNS disorders, derivatives of 2,6-difluoropyridine (B73466) have been explored for their potential therapeutic effects. For example, compounds have been designed as 5-HT2C receptor agonists, which are being investigated for the treatment of conditions like schizophrenia and obesity. researchgate.net The incorporation of multiple halogen atoms, such as fluorine, is a known strategy to enhance the properties of CNS drugs. researchgate.net Furthermore, some pyridine derivatives have been investigated for their potential in treating pain and other CNS disorders. google.com
With respect to metabolic disorders, research has explored the use of pyridine derivatives in various contexts. For instance, diisopropylamine (B44863) dichloroacetate, a compound that influences pyruvate (B1213749) dehydrogenase kinase, has been studied as a potential therapeutic agent for metabolic disorders. thegoodscentscompany.com Additionally, imidazo[1,2-a]pyridine (B132010) derivatives are being investigated as RIPK2 inhibitors for the potential treatment of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. google.com The development of irreversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system, has also utilized pyridine-based structures for potential CNS applications. nih.gov
Applications in Materials Science and Agrochemicals
Use in Polymer Chemistry and Materials Synthesis
In the field of materials science, 2,6-Difluoropyridin-3-amine and its related structures are instrumental in creating high-performance polymers. smolecule.com The reactivity of the fluorinated pyridine (B92270) core allows for its incorporation into larger molecular structures, leading to new materials with diverse and desirable properties. smolecule.com
2,6-Difluoropyridine (B73466), a closely related compound, is a key monomer in the synthesis of poly(pyridine ether)s. cymitquimica.comsigmaaldrich.com These polymers are created through a polycondensation reaction with various diphenols. sigmaaldrich.comresearchgate.net For instance, the polycondensation of 2,6-difluoropyridine with silylated 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721) has been successfully demonstrated. cymitquimica.comsigmaaldrich.com The reaction conditions for these polycondensations are often optimized to achieve nearly quantitative conversions, and the molecular weights of the resulting polymers can be controlled by adjusting the feed ratio of the monomers. researchgate.net Research has shown that in many cases, a slight excess of 2,6-difluoropyridine leads to the highest molecular weights. researchgate.net
| Monomer 1 | Monomer 2 | Polymer Type | Key Findings |
| 2,6-Difluoropyridine | Silylated 1,1,1-tris(4-hydroxyphenyl)ethane | Poly(pyridine ether) | Successful preparation via polycondensation. cymitquimica.comsigmaaldrich.com |
| 2,6-Difluoropyridine | Various Diphenols | Poly(pyridine ether) | Molecular weight can be optimized by adjusting monomer feed ratio. researchgate.net |
The incorporation of fluorine atoms into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and hydrophobicity. mdpi.com Perfluoropyridine (PFPy), a compound where all hydrogens on the pyridine ring are replaced by fluorine, is a highly reactive building block for synthesizing fluorinated polymers and networks. mdpi.comresearchgate.net Its reactivity towards nucleophilic aromatic substitution allows for the creation of complex polymer architectures. researchgate.net
Derivatives of this compound, such as 4,6-Difluoropyridin-2-amine (B32575), are also explored for their use in creating polymers and coatings with enhanced properties due to their unique chemical structure. These fluorinated pyridines serve as crucial intermediates in the development of advanced materials. smolecule.com
| Fluorinated Precursor | Application | Resulting Properties |
| Perfluoropyridine (PFPy) | Fluorinated networks and polymers | High thermal stability, chemical resistance. mdpi.comresearchgate.net |
| 4,6-Difluoropyridin-2-amine | Polymers and coatings | Enhanced material properties. |
Preparation of Poly(pyridine ether)s
Agrochemical Development
In the agrochemical industry, fluorinated compounds are valued for their potential to create effective and persistent herbicides and pesticides. vulcanchem.com The unique chemical properties of compounds like this compound make them valuable precursors in the development of new crop protection agents. lookchem.com
This compound and its isomers are investigated for their potential use in developing herbicides and pesticides. smolecule.com The presence of the fluorinated pyridine core is a key feature in many agrochemicals. vulcanchem.com For example, difluoropyridines exhibit high thermal stability and are effective as pre-emergence herbicides against a variety of weeds. asianpubs.org Related compounds, such as 4-Amino-3,5-dichloro-2,6-difluoropyridine, serve as critical intermediates in the synthesis of established herbicides like fluroxypyr, which targets broadleaf weeds. The synthesis of such compounds is often a multi-step process involving the amination of a precursor molecule.
| Precursor Compound | Target Agrochemical | Application |
| This compound | Herbicides and Pesticides | Precursor for new agrochemicals. smolecule.com |
| 4-Amino-3,5-dichloro-2,6-difluoropyridine | Fluroxypyr | Herbicide for broadleaf weeds. |
| Difluoropyridines | Pre-emergence herbicides | Control of various noxious weeds. asianpubs.org |
The bioactivity of compounds derived from fluorinated pyridines is a key area of research in agrochemical development. The fluorine atoms can increase the electronegativity of the molecule, which can improve its binding to biological targets in plants and pests. Amines, as a chemical class, are frequently added to herbicide formulations to enhance solubility and reduce volatility. beyondpesticides.org While this compound itself is a precursor, the derivatives synthesized from it are designed to have specific bioactive properties. lookchem.com For instance, the pyridine ring is an important active heterocycle widely used in agricultural chemistry. mdpi.com Research into the herbicidal properties of compounds derived from similar pyridine structures has shown significant effectiveness in controlling specific weed species.
Future Directions and Emerging Research Avenues
Exploration of New Catalytic Systems for Efficient Synthesis
The development of novel and more efficient catalytic systems is a primary focus for the synthesis of 2,6-Difluoropyridin-3-amine and its derivatives. Current research is geared towards overcoming the limitations of existing methods, such as harsh reaction conditions and the use of hazardous reagents.
One promising avenue is the use of transition-metal catalysts. For instance, Rh(III)-catalyzed C–H functionalization has been successfully employed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This method allows for the direct introduction of various substituents onto the pyridine (B92270) ring, offering a versatile route to complex molecules. Similarly, nickel(0) complexes have shown efficacy as precatalysts for the hydrodefluorination of pyridines, enabling the selective removal of fluorine atoms at the 2- and 6-positions under mild conditions. chemrxiv.org The development of bench-stable nickel complexes further enhances the practical applicability of these catalytic systems. chemrxiv.org
Another area of interest is the amination of fluorinated pyridines. Palladium-catalyzed amination of 2-fluoro-4-iodopyridine (B1312466) has demonstrated high selectivity for the 4-position under microwave conditions. researchgate.net Furthermore, catalyst-free methods for the synthesis of 2-aminopyridine (B139424) derivatives from 2-fluoropyridine (B1216828) and acetamidine (B91507) hydrochloride are being explored as an environmentally friendly alternative. researchgate.net
The table below summarizes some of the emerging catalytic systems for the synthesis of fluorinated pyridines.
| Catalyst System | Reactants | Product | Key Advantages |
| Rh(III) / Metal Acetate | α-fluoro-α,β-unsaturated oximes and alkynes | Multi-substituted 3-fluoropyridines | High regioselectivity, broad substrate scope. nih.gov |
| [Ni(iPrPN)(COD)] | 2-fluoro and 2,6-difluoropyridines, HBPin | 2- and 6-hydrodefluorinated pyridines | Mild conditions, high selectivity. chemrxiv.org |
| Palladium / Bulky Phosphine (B1218219) Ligand | Aryl halides/pseudohalides, boronic acids/esters, amines | Aminated aryl compounds | High efficiency across various functional groups. researchgate.net |
| Catalyst-Free | 2-fluoropyridine, acetamidine hydrochloride | 2-aminopyridine derivatives | Environmentally friendly, high yield and chemoselectivity. researchgate.net |
Advanced Spectroscopic Techniques for Real-Time Monitoring of Reactions
To gain deeper insights into reaction mechanisms and optimize process parameters, advanced spectroscopic techniques are being increasingly employed for the real-time monitoring of reactions involving this compound. In-situ monitoring provides a wealth of data without the need for sampling and offline analysis, which can be crucial for reactions involving unstable intermediates or sensitive reagents. americanpharmaceuticalreview.com
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, has proven to be a powerful tool for in-situ reaction monitoring. americanpharmaceuticalreview.commt.combruker.com These techniques allow for the non-destructive analysis of reaction mixtures, providing real-time information on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.comresearchgate.net For example, in-situ Raman and IR spectroscopy have been used to monitor halogen-lithium exchange reactions, providing insights into reaction kinetics and the stability of lithiated intermediates. americanpharmaceuticalreview.com
The combination of different spectroscopic techniques, such as FT-IR and nuclear magnetic resonance (NMR) spectroscopy, can offer a more comprehensive understanding of complex reaction pathways. bruker.com Online flow NMR, in conjunction with Mid-IR spectroscopy, enhances confidence when transferring processes from the laboratory to pilot or manufacturing plants. bruker.com
The following table highlights some advanced spectroscopic techniques and their applications in reaction monitoring.
| Spectroscopic Technique | Application | Information Gained |
| In-situ FT-IR Spectroscopy | Monitoring of chemical reactions | Real-time concentration of reactants and products, reaction kinetics. americanpharmaceuticalreview.combruker.com |
| In-situ Raman Spectroscopy | Monitoring of reactions with unstable intermediates | Real-time structural information, identification of intermediates. americanpharmaceuticalreview.com |
| Online Flow NMR Spectroscopy | Real-time reaction monitoring | Mechanistic insights, time-zero measurements. bruker.com |
| UV/Vis Spectroscopy | Monitoring of biomass concentration and certain organic reactions | Real-time monitoring of specific parameters in bioprocesses. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Drug Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netmdpi.comnih.gov In the context of this compound, these computational tools are being used to design novel derivatives with enhanced biological activity and to predict their potential as therapeutic agents. chapman.eduresearchgate.net
Generative AI algorithms can create novel molecular structures with desired therapeutic profiles, significantly accelerating the identification of potential drug candidates. nih.govfrontiersin.org These models can be trained on large chemical databases to learn the underlying patterns of molecular structures and their associated biological activities. researchgate.net For instance, ML models have been developed to predict the activity of protein tyrosine kinase inhibitors, a class of drugs where the 2,6-difluoropyridine (B73466) scaffold is of interest. chapman.eduresearchgate.netnih.gov
Furthermore, AI and ML can be used to predict the pharmacokinetic and toxicological properties of new compounds, reducing the likelihood of costly failures in later stages of drug development. researchgate.net By integrating AI and ML into the drug design process, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. frontiersin.org
The table below illustrates the application of AI and ML in drug design.
| AI/ML Application | Description | Impact on Drug Discovery |
| Generative Models | Creation of novel molecular structures with desired properties. nih.govfrontiersin.org | Accelerates the identification of new drug candidates. |
| Predictive Modeling | Prediction of biological activity, pharmacokinetics, and toxicity. researchgate.netchapman.eduresearchgate.net | Reduces late-stage failures and optimizes lead compounds. |
| Virtual Screening | Computational filtering of large compound libraries to identify potential hits. mdpi.comfrontiersin.org | Focuses synthetic efforts on the most promising molecules. |
| Drug Repurposing | Identifying new therapeutic uses for existing drugs. nih.gov | Shortens the drug development timeline. |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve safety. labmanager.commdpi.com This involves the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of renewable resources. ijsr.netrasayanjournal.co.inrsc.org
One key area of focus is the replacement of hazardous solvents with greener alternatives. labmanager.com Water, ionic liquids, and supercritical CO2 are being explored as reaction media for various organic transformations. ijsr.netlucp.net For instance, the use of ionic liquids has been shown to be advantageous in the Balz-Schiemann reaction for the preparation of fluoro-aromatics, offering high purity and recyclability. researchgate.net
Flow chemistry is another sustainable approach that is gaining traction. uva.nlresearchgate.net Performing reactions in continuous flow systems can improve safety, enhance reaction efficiency, and facilitate scalability. uva.nlacs.org A one-pot synthesis of 2-fluoroadenine (B1664080) from 2,6-diaminopurine (B158960) has been successfully developed using a continuous flow operation, demonstrating the potential of this technology for the synthesis of fluorinated compounds. acs.orgthieme-connect.com
The following table summarizes some green chemistry approaches in synthesis.
| Green Chemistry Approach | Description | Examples |
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally friendly alternatives. ijsr.netlucp.net | Water, ionic liquids, supercritical CO2. |
| Flow Chemistry | Performing reactions in continuous flow systems for improved safety and efficiency. uva.nlresearchgate.net | One-pot synthesis of 2-fluoroadenine. acs.orgthieme-connect.com |
| Solvent-Free Synthesis | Conducting reactions without the use of solvents to reduce waste. mdpi.com | Mechanochemical grinding for the synthesis of N-substituted amines. mdpi.com |
| Use of Renewable Resources | Utilizing biomass and other renewable feedstocks for chemical synthesis. rsc.org | Synthesis of amines from bio-based resources. rsc.org |
Investigation of Multicomponent Reactions Involving this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful and efficient strategy for the synthesis of diverse chemical libraries. organic-chemistry.orgmdpi.com The investigation of MCRs involving this compound is a promising area of research for the rapid generation of novel and structurally complex molecules with potential biological activity. taylorfrancis.com
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of peptidomimetics and other biologically relevant scaffolds. organic-chemistry.orgresearchgate.netmdpi.combeilstein-journals.org By incorporating this compound as one of the components in these reactions, it is possible to generate a wide range of fluorinated heterocyclic compounds. taylorfrancis.com The fluorine atoms can enhance the metabolic stability, lipophilicity, and receptor-binding properties of the resulting molecules. taylorfrancis.com
The development of new MCRs and the expansion of the scope of existing ones to include fluorinated building blocks like this compound will undoubtedly lead to the discovery of new drug candidates and functional materials. nih.govbeilstein-journals.org
The table below provides an overview of some key multicomponent reactions.
| Multicomponent Reaction | Reactants | Product | Applications |
| Ugi Reaction | Aldehyde/ketone, amine, carboxylic acid, isocyanide | α-acylamino amides | Synthesis of peptidomimetics and heterocyclic compounds. researchgate.netmdpi.combeilstein-journals.org |
| Passerini Reaction | Aldehyde/ketone, carboxylic acid, isocyanide | α-acyloxy amides | Synthesis of depsipeptide-like structures. organic-chemistry.orgbeilstein-journals.org |
| Mannich Reaction | Aldehyde, amine, and an enolizable carbonyl compound | β-amino carbonyl compound | Synthesis of various nitrogen-containing compounds. organic-chemistry.orgnih.gov |
| Biginelli Reaction | Aldehyde, β-ketoester, urea | Dihydropyrimidinone | Synthesis of heterocyclic compounds with pharmaceutical applications. organic-chemistry.org |
Expanding the Scope of Biological Applications and Target Identification
While derivatives of this compound have shown promise in areas such as antimicrobial and anticancer research, there is significant potential to expand their biological applications and identify new therapeutic targets. The unique electronic properties conferred by the fluorine substituents can lead to novel interactions with biological macromolecules. rsc.org
Future research will likely focus on systematically exploring the structure-activity relationships of this compound derivatives against a broader range of biological targets. This will involve high-throughput screening of compound libraries and detailed mechanistic studies to elucidate their mode of action. The identification of novel protein kinase C theta (PKCθ) inhibitors based on a 2,3,6-trisubstituted pyridine scaffold derived from 3-substituted-2,6-difluoropyridines highlights the potential of this approach. researchgate.net
Furthermore, the development of chemical probes based on the this compound scaffold can aid in target identification and validation. These probes can be used to pull down interacting proteins from cell lysates, providing valuable insights into the cellular pathways modulated by these compounds.
The following table lists some potential areas for expanding the biological applications of this compound derivatives.
| Therapeutic Area | Potential Targets | Rationale |
| Oncology | Protein kinases, cell cycle regulators | The pyridine scaffold is a common motif in kinase inhibitors. chapman.eduresearchgate.netresearchgate.net |
| Infectious Diseases | Bacterial and viral enzymes | Fluorinated compounds can exhibit enhanced antimicrobial activity. |
| Inflammatory Diseases | Cytokines, inflammatory signaling pathways | Modulation of inflammatory responses. |
| Neurological Disorders | Neurotransmitter receptors, ion channels | The blood-brain barrier permeability can be influenced by fluorination. |
Q & A
Q. What are the established synthetic routes for 2,6-Difluoropyridin-3-amine?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure B () involves reacting 2,6-dichloro-3-fluoropyridine with substituted anilines using Pd(OAc)₂ and Xantphos as a ligand, with t-BuONa as a base. Yields range from 22% to 74%, depending on the substituents. Alternative methods include hydrogenation of nitro precursors (e.g., using Pd/C in methanol, as in ).
Q. How is this compound characterized spectroscopically?
Key characterization includes:
- ¹H NMR : Peaks for aromatic protons appear between δ 6.6–8.0 ppm, with coupling constants (e.g., J = 8–10 Hz for fluorine-proton interactions) ().
- ¹³C NMR : Fluorine-carbon coupling constants (e.g., J = 252.6 Hz for C-F bonds) confirm substitution patterns ().
- HRMS : Used to validate molecular formulas (e.g., [M+H]+ calcd. 257.0049; found 257.0038) ().
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing diverse aryl groups to this compound?
Catalyst selection (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃), ligand tuning (Xantphos vs. SPhos), and base strength (t-BuONa vs. Cs₂CO₃) critically impact yields. For electron-deficient anilines, higher temperatures (110–120°C) and prolonged reaction times improve coupling efficiency (). A comparative table illustrates these effects:
| Substrate | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| 4-Chloroaniline | Pd(OAc)₂/Xantphos | t-BuONa | 74 |
| 4-Fluoroaniline | Pd(OAc)₂/Xantphos | t-BuONa | 22 |
| Methyl 4-aminobenzoate | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 66 |
Q. What strategies resolve contradictions in NMR data for fluoropyridine derivatives?
Discrepancies in coupling constants or integration ratios often arise from dynamic processes (e.g., hindered rotation) or impurities. For example, in , the ¹H NMR of 6-chloro-N-(4-chlorophenyl)-3-fluoropyridin-2-amine shows a broad singlet at δ 6.63 ppm (NH), which may split under variable temperatures. Cross-validation with ¹³C NMR and HRMS is essential.
Q. How does fluorination at the 2,6-positions influence the compound’s reactivity in drug discovery?
The fluorine atoms enhance metabolic stability and modulate electronic properties (e.g., increased C-F bond strength and electron-withdrawing effects). This makes the compound a key intermediate for fluorinated pharmaceuticals, such as kinase inhibitors or radiopharmaceuticals ( ).
Data-Driven Insights
Q. What are the challenges in synthesizing this compound analogs with piperidine or benzodioxane substituents?
Bulky substituents (e.g., 4,4-difluoropiperidine) require modified conditions:
Q. How can computational methods predict the biological activity of this compound derivatives?
Density Functional Theory (DFT) studies (e.g., HOMO-LUMO gap analysis) and molecular docking can predict binding affinities to target proteins (e.g., kinases). For example, derivatives with electron-deficient aryl groups show enhanced interactions with ATP-binding pockets ( ).
Contradiction Analysis
Q. Why do some synthetic protocols report low yields (<25%) despite optimized conditions?
Competing side reactions (e.g., dehalogenation or ligand degradation) may occur. For instance, in , 6-chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine yields only 22% due to steric hindrance from the 4-fluoro substituent. Switching to bulkier ligands (e.g., DavePhos) or alternative bases (K₃PO₄) can mitigate this.
Tables for Key Data
Q. Table 1: Comparative Yields for Aryl Substitution Reactions
| Aryl Group | Catalyst/Ligand | Base | Yield (%) |
|---|---|---|---|
| 4-Chlorophenyl | Pd(OAc)₂/Xantphos | t-BuONa | 74 |
| 4-Fluorophenyl | Pd(OAc)₂/Xantphos | t-BuONa | 22 |
| 4-Methoxycarbonylphenyl | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 66 |
Q. Table 2: Key Spectral Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS ([M+H]+) |
|---|---|---|---|
| 6-Chloro-N-(4-chlorophenyl)-3-fluoropyridin-2-amine | 6.63 (brs, NH), 7.61 (d, Ar-H) | 145.7 (d, J = 252.6 Hz, C-F) | 257.0038 |
| Methyl 4-[(6-chloro-3-fluoropyridin-2-yl)amino]benzoate | 8.02 (d, COOCH₃) | 166.8 (C=O) | 281.0497 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
